

# how to improve the bioavailability of AM103

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## Compound of Interest

Compound Name: AM103

Cat. No.: B8567433

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## AM103 Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **AM103**. Our goal is to help you address specific issues you may encounter during your experiments.

## Frequently Asked Questions (FAQs)

Q1: What is **AM103** and what is its mechanism of action?

A1: **AM103** is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP). FLAP is a crucial protein in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators. By inhibiting FLAP, **AM103** effectively blocks the production of leukotrienes, which are implicated in various inflammatory diseases, particularly respiratory conditions like asthma.

Q2: How can I improve the bioavailability of **AM103**?

A2: Published preclinical data suggests that **AM103** has high oral bioavailability. One study reported an oral bioavailability of 64% in dogs.<sup>[1]</sup> Therefore, enhancing the bioavailability of **AM103** may not be necessary. If you are observing lower than expected efficacy in your in vivo experiments, it may be due to other factors such as formulation, animal model specific differences, or analytical methods. We recommend reviewing your experimental setup. However, for compounds with genuinely poor bioavailability, various enhancement strategies can be employed. Please refer to the "General Strategies for Improving Bioavailability" section for more information.

Q3: What is the solubility of **AM103**?

A3: **AM103** is soluble in dimethyl sulfoxide (DMSO). One supplier reports a solubility of 200 mg/mL in DMSO with the aid of ultrasonication.[1] For in vivo studies, it is common to prepare a stock solution in DMSO and then dilute it with a suitable vehicle.

## Troubleshooting Guide

Observed Problem	Potential Cause	Recommended Solution
Lower than expected in vivo efficacy.	Formulation Issues: The drug may not be fully dissolved or may be precipitating out of the vehicle upon administration.	<ul style="list-style-type: none"><li>- Ensure the drug is fully dissolved in the vehicle. The use of co-solvents or surfactants may be necessary.</li><li>- Prepare fresh formulations for each experiment.</li><li>- Visually inspect the formulation for any precipitation before administration.</li></ul>
Animal Model Differences: Bioavailability can vary between species. <sup>[2][3][4]</sup> Data showing high bioavailability in dogs may not directly translate to other species like mice or rats.	<ul style="list-style-type: none"><li>- Conduct a pilot pharmacokinetic study in your chosen animal model to determine the actual bioavailability.</li><li>- Adjust the dosage based on the pharmacokinetic data from your specific animal model.</li></ul>	
Analytical Method Inaccuracy: The method used to quantify AM103 in plasma or tissue may not be sensitive or accurate enough.	<ul style="list-style-type: none"><li>- Validate your analytical method (e.g., LC-MS/MS) for linearity, accuracy, precision, and sensitivity.</li><li>- Use an appropriate internal standard for quantification.</li><li>- Refer to the "Experimental Protocols" section for a general method for plasma sample analysis.</li></ul>	
Inconsistent results between experiments.	Variability in Drug Administration: Inconsistent oral gavage technique can lead to variability in drug absorption.	<ul style="list-style-type: none"><li>- Ensure all personnel are properly trained in oral gavage techniques.</li><li>- Administer a consistent volume of the drug formulation based on the animal's body weight.</li></ul>
Fasting State of Animals: The presence or absence of food in	<ul style="list-style-type: none"><li>- Standardize the fasting period for all animals before</li></ul>	

the gastrointestinal tract can affect drug absorption.

drug administration. Typically, an overnight fast is recommended for bioavailability studies.

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## General Strategies for Improving Bioavailability of Poorly Soluble Compounds

For researchers working with other compounds that have established low bioavailability, the following strategies can be considered.

Strategy	Description	Reported Bioavailability Improvement (Example)
Micronization	Reducing the particle size of the drug to increase the surface area for dissolution.	For danazol, micronization increased the relative bioavailability by 82% compared to the conventional formulation.
Salt Formation	Converting the drug into a salt form with higher aqueous solubility.	The bioavailability of albendazole was significantly increased when administered as a salt compared to the free base.
Solid Dispersions	Dispersing the drug in an inert carrier matrix at the solid state.	A solid dispersion of itraconazole with HPMC showed a 5-fold increase in oral bioavailability compared to the crystalline drug.
Lipid-Based Formulations	Formulating the drug in lipids, oils, or surfactants to enhance solubilization and absorption via the lymphatic pathway.	The oral bioavailability of cyclosporine A was increased from 2.3% to 21.3% when formulated in a self-emulsifying drug delivery system (SEDDS).
Nanotechnology	Utilizing nanoparticles, nanoemulsions, or nanosuspensions to improve solubility and absorption.	A nanosuspension of aprepitant resulted in a 2-fold increase in oral bioavailability compared to a micronized suspension.

## Experimental Protocols

### Protocol 1: In Vivo Bioavailability Study

**Objective:** To determine the absolute oral bioavailability of a compound in a specific animal model.

**Methodology:**

- Animal Model: Select a suitable animal model (e.g., Sprague-Dawley rats).
- Groups:
  - Group 1: Intravenous (IV) administration.
  - Group 2: Oral (PO) administration.
- Dosing:
  - IV group: Administer a known dose of the compound (e.g., 1 mg/kg) dissolved in a suitable vehicle via the tail vein.
  - PO group: Administer a known dose of the compound (e.g., 10 mg/kg) dissolved or suspended in a suitable vehicle via oral gavage.
- Blood Sampling: Collect blood samples (e.g., via the jugular vein or tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.
- Plasma Preparation: Centrifuge the blood samples to separate the plasma.
- Sample Analysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method such as LC-MS/MS.
- Data Analysis:
  - Calculate the Area Under the Curve (AUC) for both IV and PO groups.
  - Calculate the absolute bioavailability (F%) using the following formula:  $F\% = (AUC_{PO} / AUC_{IV}) * (Dose_{IV} / Dose_{PO}) * 100$

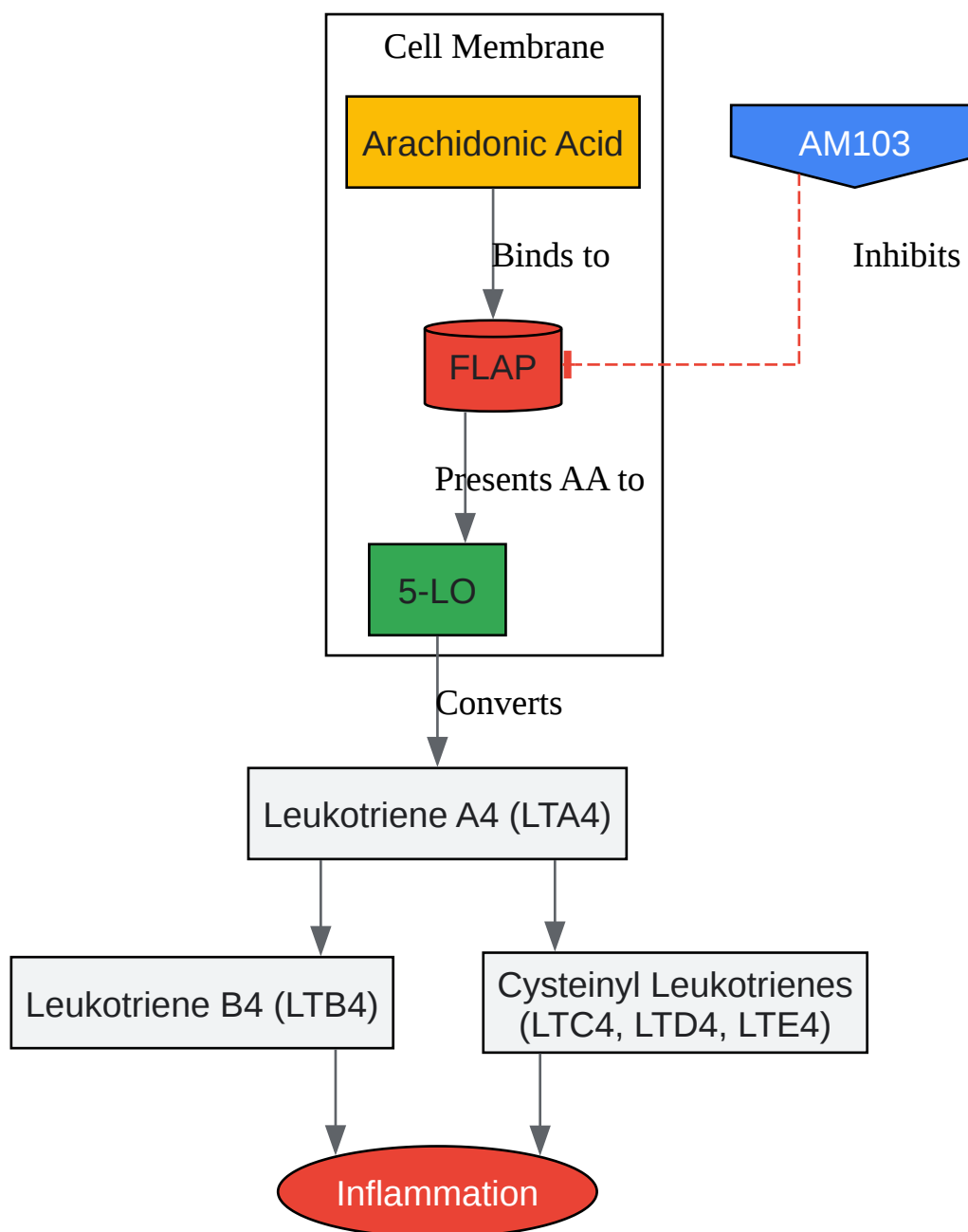
**Protocol 2: Plasma Sample Analysis by LC-MS/MS (General Method)**

**Objective:** To quantify the concentration of **AM103** in plasma samples.

**Methodology:**

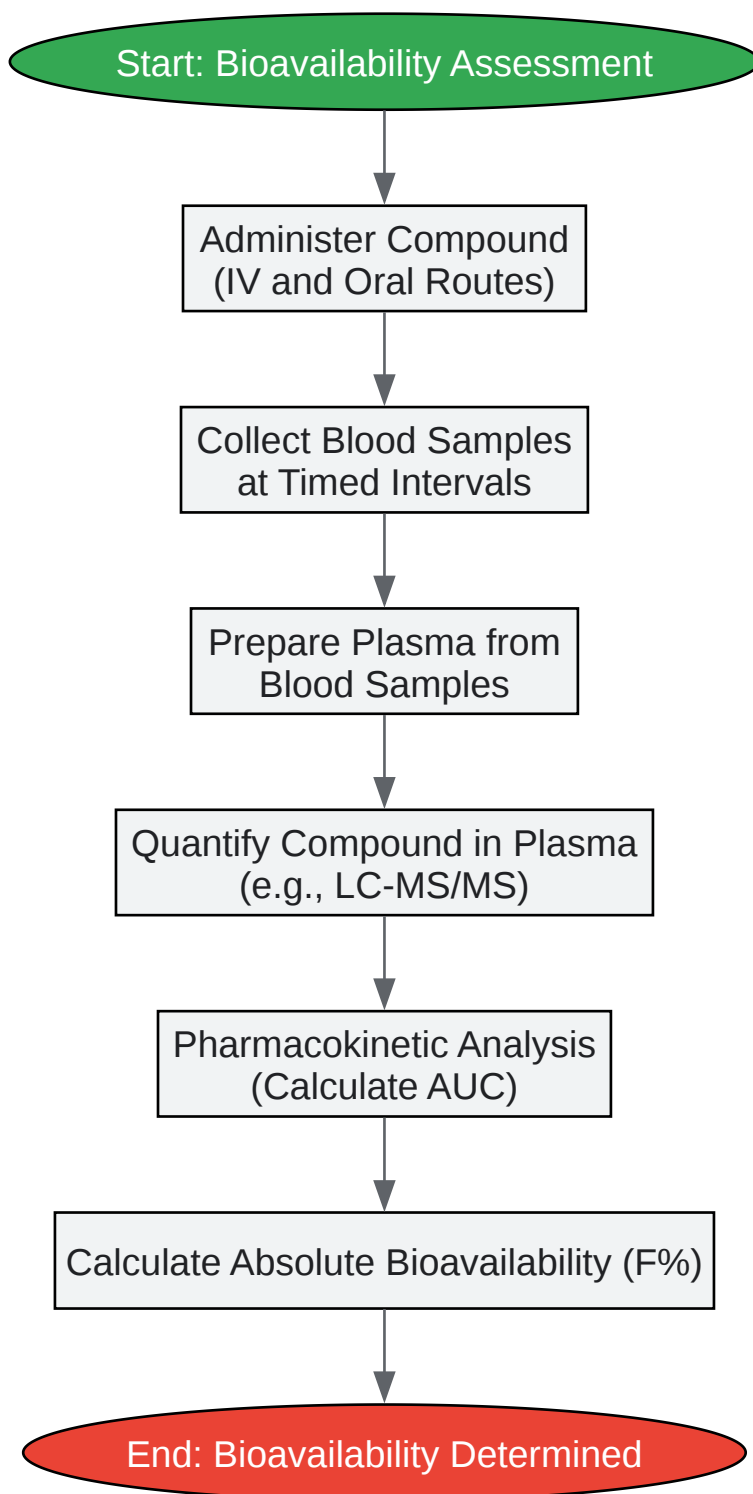
- Sample Preparation:
  - To 100  $\mu$ L of plasma, add an internal standard.
  - Perform protein precipitation by adding 300  $\mu$ L of acetonitrile.
  - Vortex and centrifuge to pellet the precipitated proteins.
  - Transfer the supernatant to a clean tube and evaporate to dryness.
  - Reconstitute the residue in the mobile phase.
- LC-MS/MS Conditions:
  - Column: A suitable C18 column.
  - Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
  - Mass Spectrometry: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
  - Ionization: Electrospray ionization (ESI) in positive mode.
  - MRM Transitions: Determine the specific precursor and product ion transitions for **AM103** and the internal standard.
- Quantification:
  - Generate a standard curve by spiking known concentrations of **AM103** into blank plasma.
  - Calculate the concentration of **AM103** in the unknown samples by interpolating from the standard curve.

## Visualizations



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Caption: Signaling pathway of the 5-lipoxygenase (5-LO) cascade and the inhibitory action of **AM103** on FLAP.



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Caption: Experimental workflow for determining the in vivo bioavailability of a compound.

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